Structural Differentiation from the Closest Clinical Analog MT-4 via Phenoxyacetamide Warhead
The target compound replaces the methylene linker of MT-4 (N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide) with an ether oxygen, converting the phenylacetamide moiety into a phenoxyacetamide. This single-atom substitution (C → O) introduces a hydrogen-bond acceptor site and alters the electron distribution of the amide carbonyl, which is predicted to modify the binding pose within the TG2/FN interface [1].
| Evidence Dimension | Terminal amide structure |
|---|---|
| Target Compound Data | 2-Phenoxyacetamide (ether oxygen at the α-position of the carbonyl) |
| Comparator Or Baseline | MT-4: 2-Phenylacetamide (methylene group at the α-position of the carbonyl) |
| Quantified Difference | Exact ΔpIC50 or ΔKd not available; structural difference is a single atom (O vs. CH2) |
| Conditions | Structural comparison derived from the MT-series medicinal chemistry optimization described in [1] |
Why This Matters
The phenoxy oxygen provides an additional polarity handle that can be exploited for solubility optimization or further derivatization, making this compound a preferred starting point for structure–activity relationship (SAR) studies requiring improved aqueous compatibility.
- [1] Yakubov, B.; et al. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin. Mol. Cancer Ther. 2019, 18, 1057–1068. View Source
